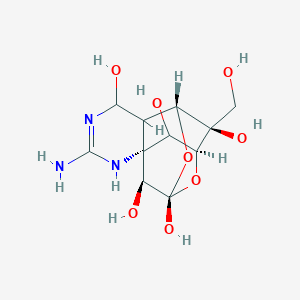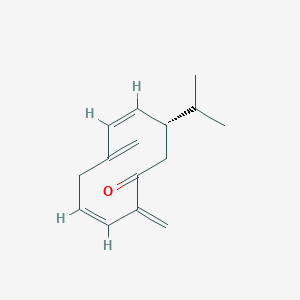
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide, also known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPA is a white crystalline powder that is soluble in water and has a molecular weight of 227.27 g/mol.
Mechanism of Action
The exact mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide for the treatment of pain and inflammation. Another area of interest is the use of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide as a biomaterial for tissue engineering and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other fields such as agriculture and materials science.
Synthesis Methods
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can be synthesized by reacting 4-methoxyphenylacetic acid with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use as a biomaterial for tissue engineering and drug delivery due to its biocompatibility and biodegradability.
properties
Product Name |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-16-11-5-3-10(4-6-11)9-12(15)13-7-2-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
InChI Key |
UQSQWQYUUSHIMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)




![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)